

Synergistic Antimicrobial Effects of Alstonia scholaris Triterpenoids with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Alstonic acid A	
Cat. No.:	B12432037	Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach involves the use of natural compounds as adjuvants to enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of oleanolic acid (OA) and ursolic acid (UA), two pentacyclic triterpenoids isolated from Alstonia scholaris, with conventional antibiotics against various bacterial pathogens. While initial interest was in **Alstonic acid A**, the available scientific literature points to OA and UA as the primary compounds from this plant species demonstrating significant synergistic activity.

Quantitative Assessment of Synergistic Activity

The synergistic potential of oleanolic acid and ursolic acid in combination with various antibiotics has been quantitatively evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

Synergistic Effects Against Gram-Positive Bacteria

Oleanolic acid and ursolic acid have demonstrated notable synergistic activity with β -lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This is



particularly significant given the challenges in treating MRSA infections. The combination of these triterpenoids with ampicillin and oxacillin has been shown to restore the susceptibility of MRSA to these antibiotics.

Compoun d	Antibiotic	Bacterial Strain	MIC of Compoun d Alone (mg/L)	MIC of Antibiotic Alone (mg/L)	FICI	Referenc e
Ursolic Acid	Ampicillin	MRSA (Clinical Isolates)	8–16	>32	≤0.5	[1]
Ursolic Acid	Oxacillin	MRSA (Clinical Isolates)	8–16	>32	≤0.5	[1]
Oleanolic Acid	Ampicillin	MRSA (Clinical Isolates)	32–128	>32	≤0.5	[1]
Oleanolic Acid	Oxacillin	MRSA (Clinical Isolates)	32–128	>32	≤0.5	[1]

Synergistic Effects Against Other Bacteria

Studies have also explored the synergistic interactions of these triterpenoids with other classes of antibiotics against different bacterial species. For instance, oleanolic acid has been found to act synergistically with aminoglycoside antibiotics against the Gram-negative bacterium Acinetobacter baumannii.[5]



Compoun d	Antibiotic	Bacterial Strain	MIC of Compoun d Alone (µg/mL)	MIC of Antibiotic Alone (µg/mL)	Fold Reductio n in Antibiotic MIC	Referenc e
Oleanolic Acid	Gentamicin	A. baumannii ATCC1797	>512	2	4	[5]
Oleanolic Acid	Kanamycin	A. baumannii ATCC1797 8	>512	16	4	[5]

Time-Kill Assay Analysis

Time-kill assays provide dynamic insights into the bactericidal or bacteriostatic effects of antimicrobial combinations over time. In studies involving MRSA, the combination of ursolic acid or oleanolic acid with β -lactam antibiotics resulted in a significant reduction in bacterial viability compared to the individual agents. A synergistic effect is typically defined as a \geq 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent. For example, combinations of ursolic acid (at $\frac{1}{4}$ MIC) and oleanolic acid (at $\frac{1}{4}$ MIC) with ampicillin or oxacillin have demonstrated such synergistic bactericidal activity against MRSA.[1]

Experimental Protocols Checkerboard Assay for FICI Determination

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Preparation of Reagents: Stock solutions of the triterpenoids (oleanolic acid or ursolic acid)
and antibiotics are prepared in a suitable solvent (e.g., DMSO) and then diluted in cationadjusted Mueller-Hinton Broth (caMHB).

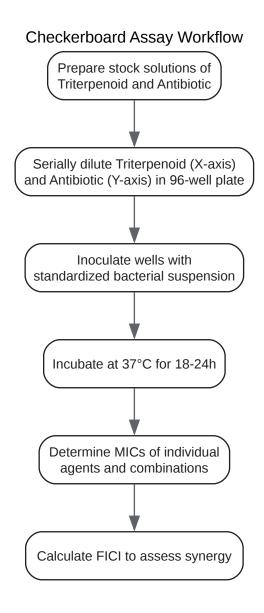




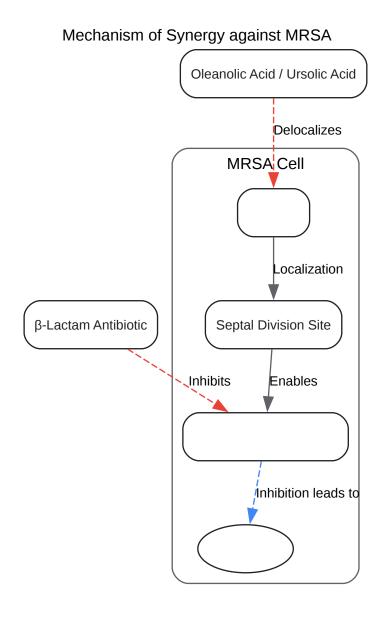


- Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are made along the y-axis, and serial twofold dilutions of the triterpenoid are made along the x-axis. This creates a matrix of varying concentrations of both agents.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
- FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.









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- To cite this document: BenchChem. [Synergistic Antimicrobial Effects of Alstonia scholaris
 Triterpenoids with Conventional Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12432037#synergistic-effects-of-alstonic-acid-a-with-known-antibiotics]

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